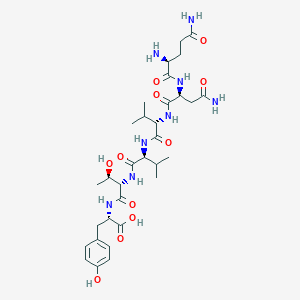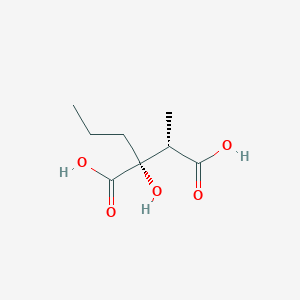
(Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a butan-2-yl group, two fluorine atoms, and a 2-methoxy-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane typically involves the reaction of a suitable silane precursor with the corresponding organic groups. One common method is the hydrosilylation reaction, where a silane compound reacts with an alkene or alkyne in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from reaction by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the difluoro groups, potentially converting them to hydrogen or other substituents.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of butan-2-ol or butan-2-one.
Reduction: Formation of (Butan-2-yl)(hydro)(2-methoxy-4-methylphenyl)silane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It can also serve as a reagent in various organic transformations.
Biology: Potential use in the development of silicon-based bioactive molecules or as a probe in biological studies.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its ability to impart desirable properties like hydrophobicity and thermal stability.
Mechanism of Action
The mechanism by which (Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. The difluoro groups can influence the reactivity and stability of the compound, while the methoxy and methyl groups on the phenyl ring can participate in further functionalization.
Comparison with Similar Compounds
- (Butan-2-yl)(difluoro)(2-methylphenyl)silane
- (Butan-2-yl)(difluoro)(4-methoxyphenyl)silane
- (Butan-2-yl)(difluoro)(2-methoxyphenyl)silane
Comparison: Compared to its analogs, (Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature can influence its reactivity and potential applications. For instance, the methoxy group can enhance the compound’s solubility in organic solvents, while the methyl group can provide steric hindrance, affecting its interaction with other molecules.
Properties
CAS No. |
918447-06-0 |
|---|---|
Molecular Formula |
C12H18F2OSi |
Molecular Weight |
244.35 g/mol |
IUPAC Name |
butan-2-yl-difluoro-(2-methoxy-4-methylphenyl)silane |
InChI |
InChI=1S/C12H18F2OSi/c1-5-10(3)16(13,14)12-7-6-9(2)8-11(12)15-4/h6-8,10H,5H2,1-4H3 |
InChI Key |
QFKMPOLNMTUMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Si](C1=C(C=C(C=C1)C)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)

![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)
![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)

![N-[2-[(1R)-1-[2-(2,5-difluorophenyl)ethyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethyl]-N'-(2-methyl-4-quinolinyl)-Urea](/img/structure/B14190718.png)
![N-[6-(propanoylamino)pyridin-2-yl]propanamide;dihydrate](/img/structure/B14190720.png)

![4-{1-Amino-2-[(thiophene-2-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14190725.png)
![3-[4-(Methylamino)phenyl]prop-2-enoic acid](/img/structure/B14190727.png)
![4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole](/img/structure/B14190735.png)

![2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid](/img/structure/B14190744.png)
